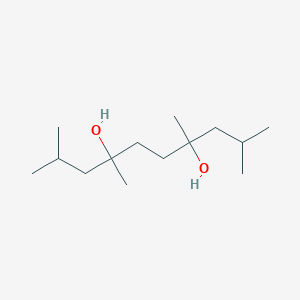

2,4,7,9-Tetramethyldecane-4,7-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14264. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,7,9-tetramethyldecane-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRWELPXUDWAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(CCC(C)(CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279834 | |

| Record name | 2,4,7,9-tetramethyldecane-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17913-76-7 | |

| Record name | 2,4,7,9-Tetramethyldecane-4,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17913-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,7,9-Tetramethyldecane-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14264 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,7,9-tetramethyldecane-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,7,9-Tetramethyl-4,7-decanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Decanediol, 2,4,7,9-tetramethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,7,9-TETRAMETHYLDECANE-4,7-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YMM0N5W23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,7,9-Tetramethyldecane-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7,9-Tetramethyldecane-4,7-diol is a saturated tertiary diol. Its structure, characterized by two hydroxyl groups on a substituted decane backbone, imparts specific chemical and physical properties that are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its expected reactivity. Due to the limited availability of direct experimental data for this compound, some properties have been extrapolated from its unsaturated analog, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, and from general principles of organic chemistry.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source/Reference |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17913-76-7 | Chemsrc[2] |

| Molecular Formula | C₁₄H₃₀O₂ | PubChem[1] |

| Molecular Weight | 230.39 g/mol | PubChem[1] |

| Appearance | Predicted to be a white solid or viscous liquid | Inferred from related compounds |

| Boiling Point | 283.6 °C at 760 mmHg | Chemsrc[2] |

| Density | 0.901 g/cm³ | Chemsrc[2] |

| Flash Point | 114.8 °C | Chemsrc[2] |

| LogP | 3.36 | Chemsrc[2] |

| PSA (Polar Surface Area) | 40.46 Ų | Chemsrc[2] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 | Doublet | 12H | -CH(CH₃ )₂ |

| ~ 1.2 | Singlet | 6H | HO-C(CH₃ )- |

| ~ 1.5 - 1.8 | Multiplet | 8H | -CH ₂- and -CH (CH₃)₂ |

| ~ 2.0 (broad) | Singlet | 2H | -OH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 23-25 | -CH(C H₃)₂ |

| ~ 28-32 | HO-C(C H₃)- |

| ~ 45-50 | -C H₂- |

| ~ 72-75 | C -OH |

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1470-1450 | Medium | C-H bend (CH₂, CH₃) |

| 1380-1365 | Medium | C-H bend (gem-dimethyl) |

| 1150 | Medium-Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (Predicted Fragmentation)

| m/z | Fragment | Description |

| 215 | [M-CH₃]⁺ | Loss of a methyl group |

| 212 | [M-H₂O]⁺ | Dehydration |

| 173 | [M-C₄H₉]⁺ | Loss of an isobutyl group |

| 115 | [C₇H₁₅O]⁺ | Cleavage between C5 and C6 |

Experimental Protocols

Synthesis of this compound

The most direct synthetic route to this compound is through the catalytic hydrogenation of its alkyne precursor, 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

Reaction:

C₁₄H₂₆O₂ + 2H₂ → C₁₄H₃₀O₂

Materials:

-

2,4,7,9-tetramethyl-5-decyne-4,7-diol

-

Palladium on carbon (Pd/C, 10%) or Platinum(IV) oxide (PtO₂)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or a similar hydrogenation apparatus

Procedure:

-

In a high-pressure reaction vessel, dissolve 2,4,7,9-tetramethyl-5-decyne-4,7-diol in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C or PtO₂ (typically 1-5 mol% of the substrate).

-

Seal the vessel and purge with an inert gas, such as nitrogen or argon, to remove any air.

-

Introduce hydrogen gas into the vessel to the desired pressure (e.g., 50-100 psi).

-

Agitate the mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of two tertiary hydroxyl groups.

Oxidation

Tertiary alcohols are generally resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

Reactions with Acids

Tertiary alcohols are susceptible to acid-catalyzed dehydration to form alkenes. Given the presence of two hydroxyl groups, a variety of diene products could be formed depending on the reaction conditions. Due to the 1,4-diol structure, a pinacol-type rearrangement is not expected to be a primary reaction pathway. The pinacol rearrangement is characteristic of 1,2-diols.[3][4][5]

Esterification

The tertiary hydroxyl groups can undergo esterification with acyl halides or anhydrides, although the reaction may be sterically hindered and require a catalyst.

Caption: Potential reactivity pathways for this compound.

Safety Information

Based on GHS classifications for similar compounds, this compound may cause serious eye irritation and may be harmful to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles and gloves.

Conclusion

This compound is a tertiary diol with properties that make it a potentially interesting building block in organic synthesis. While direct experimental data is sparse, its chemical behavior can be reliably predicted based on its structure and comparison with related compounds. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this chemical. Further experimental validation of the predicted properties is encouraged.

References

Elucidation of the Structure of 2,4,7,9-Tetramethyldecane-4,7-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 2,4,7,9-tetramethyldecane-4,7-diol. Due to the limited availability of direct experimental data for this specific saturated diol, this document outlines a pathway for its synthesis, purification, and detailed structural characterization through a combination of spectroscopic techniques. The guide includes detailed, adaptable experimental protocols and predicted spectroscopic data to serve as a reference for researchers. Furthermore, it touches upon the potential biological significance of long-chain aliphatic diols.

Introduction

This compound is a long-chain aliphatic diol with the molecular formula C₁₄H₃₀O₂.[1] Its structure, characterized by a ten-carbon backbone with four methyl groups and two hydroxyl groups at positions 4 and 7, suggests potential applications in materials science and as a chemical intermediate. The structural elucidation of such molecules is fundamental for confirming its identity after synthesis and for understanding its chemical and physical properties. This guide presents a systematic approach to its synthesis and characterization.

Synthesis and Purification

The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available unsaturated analogue, 2,4,7,9-tetramethyl-5-decyne-4,7-diol.[2][3]

Synthesis Workflow

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

This procedure is adapted from known methods for the synthesis of acetylenic diols.[2][4]

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser is purged with an inert gas (e.g., nitrogen or argon).

-

Solvent and Base: Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) and a strong base (e.g., potassium hydroxide) are added to the flask.

-

Acetylene Introduction: Acetylene gas is bubbled through the solution to form the acetylide salt.

-

Addition of Ketone: Methyl isobutyl ketone is added dropwise to the reaction mixture while maintaining the temperature.

-

Reaction and Quenching: The reaction is stirred until completion (monitored by TLC). The reaction is then carefully quenched with water or a saturated ammonium chloride solution.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.

Step 2: Catalytic Hydrogenation to this compound

This is a general protocol for the hydrogenation of an alkyne to an alkane.[5][6][7]

-

Catalyst and Solvent: The synthesized 2,4,7,9-tetramethyl-5-decyne-4,7-diol is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) is added.

-

Hydrogenation: The vessel is connected to a hydrogen source and purged. The reaction mixture is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound.

Purification of the Final Product

The crude this compound can be purified by the following methods:

-

Recrystallization: If the product is a solid at room temperature, it can be recrystallized from a suitable solvent or solvent mixture.[8][9][10][11][12] Common solvent systems for diols include hexane/ethyl acetate or toluene.

-

Column Chromatography: For liquid or solid products, purification can be achieved using silica gel column chromatography.[13][14][15] A gradient of hexane and ethyl acetate is a common eluent system for separating diols.

Structure Elucidation Workflow

The definitive structure of this compound is elucidated through a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecule's connectivity and functional groups.

Caption: A typical workflow for the structure elucidation of an organic compound.[16][17][18]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be complex due to the presence of multiple diastereomers. The chemical shifts are estimated based on typical values for similar structural motifs.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 | d | 12H | -CH(CH₃ )₂ |

| ~ 1.2 | s | 6H | -C(OH)(CH₃ )- |

| ~ 1.5 | m | 6H | -CH₂ - and -CH - |

| ~ 2.0-3.0 (broad) | s | 2H | -OH |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 22-25 | -CH(C H₃)₂ |

| ~ 25-30 | -C (OH)(CH₃)- |

| ~ 45-50 | -C H₂- |

| ~ 70-75 | -C (OH)(CH₃)- |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of hydroxyl and aliphatic C-H and C-O bonds.[19][20][21]

| Predicted Frequency (cm⁻¹) | Vibration | Description |

| 3600-3200 | O-H stretch | Broad, strong |

| 3000-2850 | C-H stretch (sp³) | Strong, sharp |

| ~1470, ~1370 | C-H bend | Medium |

| ~1150 | C-O stretch | Medium to strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for aliphatic alcohols.[22][23][24][25][26]

| Predicted m/z | Fragment | Description |

| 230 | [C₁₄H₃₀O₂]⁺ | Molecular Ion (M⁺) |

| 215 | [M - CH₃]⁺ | Loss of a methyl group |

| 212 | [M - H₂O]⁺ | Loss of water |

| 197 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |

| 173 | [M - C₄H₉]⁺ | Alpha-cleavage, loss of isobutyl radical |

| 115 | Further fragmentation |

Potential Biological Activity

While no specific biological activities have been reported for this compound, long-chain aliphatic diols as a class have been investigated for various biological effects.

-

Antimicrobial Activity: Some short to medium-chain aliphatic diols exhibit antimicrobial properties, with their efficacy dependent on chain length and the position of the hydroxyl groups.[27] They are thought to disrupt microbial cell membranes.

-

Inflammatory Response: Certain lipid vicinal diols, which are metabolites of polyunsaturated fatty acids, have been shown to have biological activity in promoting chronic inflammation.[28]

-

Biomarkers: Long-chain alkane diols are also used as biomarkers in environmental and geological studies.[27]

Further research is needed to determine if this compound possesses any of these or other biological activities.

Caption: Potential areas of biological relevance for long-chain aliphatic diols.

Conclusion

The structure elucidation of this compound can be systematically approached through a combination of synthesis from its unsaturated precursor and comprehensive spectroscopic analysis. This guide provides the necessary theoretical framework, experimental protocols, and predicted data to aid researchers in the synthesis, purification, and characterization of this compound. The presented workflow and data serve as a valuable resource for confirming the structure of this compound and for enabling further investigation into its properties and potential applications.

References

- 1. This compound | C14H30O2 | CID 225155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 126-86-3 | Benchchem [benchchem.com]

- 3. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, mixture of (±) and meso 98 126-86-3 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recrystallization [sites.pitt.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. separationmethods.com [separationmethods.com]

- 14. researchgate.net [researchgate.net]

- 15. columbia.edu [columbia.edu]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 22. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. whitman.edu [whitman.edu]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4,7,9-Tetramethyldecane-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,7,9-tetramethyldecane-4,7-diol, a saturated diol with potential applications in various fields of chemical research and development. The synthesis is a two-step process commencing with the formation of an acetylenic diol intermediate, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, through a Favorskii reaction. This intermediate is subsequently hydrogenated to yield the target saturated diol. This document details the experimental protocols for both reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Step 1: Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol via Favorskii Reaction

The initial step involves the base-catalyzed reaction of methyl isobutyl ketone with acetylene.[1] This nucleophilic addition results in the formation of the acetylenic diol, 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

Two reported experimental procedures are summarized below, showcasing variations in catalysts, solvents, and reaction conditions.

| Parameter | Report 1[2] | Report 2[2] |

| Reactants | ||

| Methyl Isobutyl Ketone | 450 kg | 500 kg |

| Acetylene | 62 kg | 64 kg |

| Catalyst | ||

| Type | Sodium Hydroxide (NaOH) | 45% Potassium Hydroxide (KOH) aqueous solution |

| Amount | 300 kg | 2.07 kg |

| Solvent | ||

| Type | n-Heptane | Liquid Ammonia |

| Amount | 2535 kg | 2600 kg |

| Reaction Conditions | ||

| Temperature | Not specified, lowered to 48°C post-reaction | Staged: 10°C, 15°C, up to 30°C |

| Pressure | < 0.08 MPa | Staged: 0.2 MPa, 0.5 MPa, up to 1.3 MPa |

| Reaction Time | Not specified | Staged: 1 hour, 2 hours |

| Work-up & Purification | ||

| Hydrolysis | 800 kg Water | 2500 kg Water |

| Neutralization | Hydrochloric acid to pH 4, then to pH 7 | Hydrochloric acid to pH 7 |

| Purification Method | Distillation under reduced pressure | Distillation |

| Yield | 92% | 93% |

-

Reactor Preparation: A 5000-liter reaction vessel is charged with 2535 kg of n-heptane. The solvent is allowed to settle for 30 minutes to separate any residual water.

-

Catalyst Addition: 300 kg of sodium hydroxide is added to the reaction vessel.

-

Inert Atmosphere: The reactor is sealed, and the air is purged with nitrogen for 15 minutes. A nitrogen leakage test is performed to ensure an inert atmosphere.

-

Acetylene Introduction: Acetylene gas (62 kg) is slowly introduced into the reactor to initiate the reaction. The flow rate is controlled to maintain the internal pressure below 0.08 MPa.

-

Reactant Addition: 450 kg of methyl isobutyl ketone is pumped into the reactor.

-

Reaction Monitoring: The reaction is monitored until completion.

-

Quenching and Hydrolysis: The reaction mixture is cooled to 48°C, and 800 kg of water is slowly added and stirred for 30 minutes.

-

Neutralization and Work-up: The mixture is transferred to a neutralization vessel. After settling, the alkaline solution is drained. The organic phase is then washed, and hydrochloric acid is added to adjust the pH to 4, followed by filtration of the resulting solid salt. The pH of the filtrate is then adjusted to 7.

-

Isolation and Purification: The organic layer is separated and distilled under reduced pressure to remove the solvent and isolate the 2,4,7,9-tetramethyl-5-decyne-4,7-diol product.

Step 2: Hydrogenation of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

The second step is the catalytic hydrogenation of the acetylenic triple bond in 2,4,7,9-tetramethyl-5-decyne-4,7-diol to a single bond, yielding the desired this compound. Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney Nickel.[3][4][5]

This table outlines a proposed set of parameters for the hydrogenation step, based on general procedures for similar reactions.

| Parameter | Proposed Protocol |

| Reactant | |

| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 1 equivalent |

| Catalyst | |

| Type | 5% or 10% Palladium on Carbon (Pd/C) |

| Loading | 5-10 mol% |

| Solvent | |

| Type | Ethanol or Ethyl Acetate |

| Amount | Sufficient to dissolve the reactant |

| Reaction Conditions | |

| Hydrogen Pressure | 1-5 atm (or higher for more hindered substrates) |

| Temperature | Room Temperature to 60°C |

| Reaction Time | 12-24 hours (monitored by TLC or GC) |

| Work-up & Purification | |

| Catalyst Removal | Filtration through Celite |

| Purification Method | Evaporation of solvent, recrystallization or chromatography |

| Expected Yield | >95% |

-

Reactor Setup: A solution of 2,4,7,9-tetramethyl-5-decyne-4,7-diol in a suitable solvent (e.g., ethanol) is placed in a hydrogenation vessel.

-

Catalyst Addition: 5-10 mol% of 5% or 10% Palladium on Carbon is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then filled with hydrogen to the desired pressure (e.g., 3 atm). The mixture is stirred vigorously at the appropriate temperature (e.g., 40°C).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

-

Catalyst Filtration: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Overall Synthesis Pathway

Caption: Overall two-step synthesis of this compound.

Experimental Workflow: Favorskii Reaction

Caption: Experimental workflow for the Favorskii reaction.

Experimental Workflow: Catalytic Hydrogenation

Caption: Experimental workflow for the catalytic hydrogenation step.

References

In-Depth Technical Guide: 2,4,7,9-Tetramethyldecane-4,7-diol (CAS: 17913-76-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical data for 2,4,7,9-Tetramethyldecane-4,7-diol, identified by the CAS number 17913-76-7. The document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development. It consolidates key physicochemical properties and safety information. Notably, a significant portion of publicly available data is often mistakenly associated with its unsaturated analog, 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (CAS: 126-86-3). This guide focuses exclusively on the saturated diol. A thorough literature search reveals a conspicuous absence of in-depth biological activity studies, detailed experimental protocols, and elucidated signaling pathways for this specific compound.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a ten-carbon aliphatic chain with four methyl group substitutions and two hydroxyl groups located at the 4th and 7th carbon positions.[1] The presence of two hydroxyl groups classifies it as a diol, which can influence its polarity and potential for hydrogen bonding.[1] The methyl groups contribute to its hydrophobic character.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 230.39 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 283.6 °C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 0.901 g/cm³ | --INVALID-LINK--, --INVALID-LINK-- |

| Flash Point | 114.8 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Water Solubility | 1.57 g/L at 19.8 °C | --INVALID-LINK-- |

| Refractive Index | 1.458 | --INVALID-LINK--, --INVALID-LINK-- |

| Vapor Pressure | 0.000365 mmHg at 25 °C | --INVALID-LINK-- |

| LogP | 3.36080 | --INVALID-LINK-- |

Spectroscopic and Analytical Data

A comprehensive search for detailed spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound (CAS: 17913-76-7) did not yield publicly available spectra or detailed interpretation. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Synthesis and Experimental Protocols

Biological Activity and Toxicological Profile

There is a significant lack of information regarding the biological activity, mechanism of action, and potential therapeutic applications of this compound in the scientific literature. No studies detailing its interaction with biological targets or its effects in cellular or in vivo models were identified. Consequently, there are no known signaling pathways associated with this compound.

The safety and toxicological profile of this compound is not well-established. However, aggregated GHS information from reports to the ECHA C&L Inventory suggests that the compound may cause serious eye irritation and may be harmful to aquatic life with long-lasting effects.[2]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Classification | Source |

| H319 | Causes serious eye irritation | --INVALID-LINK-- |

| H412 | Harmful to aquatic life with long lasting effects | --INVALID-LINK-- |

It is crucial to handle this chemical with appropriate personal protective equipment and to consult the safety data sheet (SDS) provided by the supplier.

Applications and Relevance in Drug Development

Currently, there are no established applications for this compound in drug development or as a therapeutic agent. One commercial source mentions its use in cosmetics and personal care products for its moisturizing and emollient properties, though this is not substantiated by peer-reviewed studies.[3] The potential of this molecule remains largely unexplored, and its unique structure as a long-chain, sterically hindered diol could warrant investigation for properties such as membrane interaction, formulation excipient, or as a scaffold for novel chemical entities.

Conclusion and Future Directions

This compound (CAS: 17913-76-7) is a chemical entity for which basic physicochemical data is available, but there is a profound lack of information regarding its synthesis, biological activity, and safety profile. For researchers and drug development professionals, this compound represents a largely unexplored area of chemical space. Future research should focus on:

-

Development and publication of a robust and scalable synthetic protocol.

-

Comprehensive spectroscopic characterization.

-

In vitro and in vivo studies to determine its biological activity and toxicological profile.

-

Exploration of its potential as a surfactant, excipient, or chemical intermediate.

Without such fundamental data, the utility of this compound in research and development remains speculative. This guide serves to highlight the current knowledge gaps and to encourage further investigation into this molecule.

References

Technical Guide: Physical Properties of 2,4,7,9-Tetramethyldecane-4,7-diol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Physical Properties of 2,4,7,9-Tetramethyldecane-4,7-diol

CAS Number: 17913-76-7 Molecular Formula: C₁₄H₃₀O₂ Synonyms: 4,7-Decanediol, 2,4,7,9-tetramethyl-; EnviroGem AD 01

Introduction

This technical guide provides a comprehensive overview of the core physical properties of this compound. This compound is a nonionic, Gemini surfactant, a class of surfactants characterized by having two hydrophilic head groups and two hydrophobic tails.[1] This unique structure imparts high surface activity, making it an effective wetting and defoaming agent in various industrial applications, including coatings, inks, and adhesives.[1][2] In the cosmetics and personal care sector, it is utilized for its moisturizing and emollient properties.[3]

This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and provides logical workflows relevant to its application and synthesis, visualized using Graphviz diagrams.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

| Property | Value | Unit |

| Identifier | ||

| CAS Number | 17913-76-7 | - |

| Molecular Properties | ||

| Molecular Weight | 230.39 | g/mol [4] |

| Molecular Formula | C₁₄H₃₀O₂ | -[4] |

| Physical Properties | ||

| Physical State | Clear, colorless liquid | -[1] |

| Melting Point | Not Applicable | °C[5] |

| Boiling Point | 283.6 | °C at 760 mmHg[6][7] |

| Density | 0.901 | g/cm³[6][7] |

| Flash Point | 114.8 | °C[6][7] |

| Vapor Pressure | 0.000365 | mmHg at 25°C[7] |

| Refractive Index | 1.458 | -[6][7] |

| Solubility | ||

| Water Solubility | 1.57 | g/L at 19.8°C |

Experimental Protocols

The determination of the physical properties listed above is conducted using standardized methodologies to ensure accuracy and reproducibility. Below are detailed descriptions of protocols for key experiments.

Determination of Density

The density of liquid samples such as this compound is accurately determined using a digital density meter, following a standard test method like ASTM D4052 .[2][8]

-

Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into a U-shaped oscillating tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency change is then used, in conjunction with calibration data, to calculate the density of the sample at a specified temperature.[6][9]

-

Apparatus: A digital density meter capable of maintaining a constant temperature (e.g., ±0.05°C).

-

Procedure:

-

Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).

-

Set the measurement temperature for the sample cell.

-

Inject the liquid sample into the cell, ensuring no air bubbles are present, as they can significantly affect the results.[10]

-

Allow the sample to reach thermal equilibrium within the cell.

-

The instrument will automatically measure the oscillation period and calculate the density.

-

Record the density, typically in g/cm³ or g/mL.

-

Determination of Flash Point

The flash point is a measure of the tendency of a substance to form a flammable mixture with air. For a high-boiling liquid like this compound, the ASTM D92 standard test method , using a Cleveland open cup tester, is appropriate.[1][11]

-

Principle: The sample is heated in an open cup at a controlled rate. A small test flame is passed across the surface of the liquid at specified temperature intervals. The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite momentarily.[12]

-

Apparatus: Cleveland open cup apparatus, thermometer, and a heat source.

-

Procedure:

-

Fill the test cup with the sample to the marked level.

-

Heat the sample at a steady rate.

-

As the temperature rises, apply the test flame across the cup at regular intervals.

-

Record the temperature at which a distinct flash is observed across the surface of the liquid.

-

Correct the observed flash point for any deviation in barometric pressure from the standard.

-

Determination of Water Solubility

The shake-flask method is a common and straightforward technique for determining the water solubility of a chemical substance, as outlined in OECD Guideline 105 .

-

Principle: A surplus of the substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus: Shaking apparatus with a constant temperature bath, centrifuge, and an appropriate analytical instrument (e.g., GC-MS, HPLC).

-

Procedure:

-

An amount of this compound in excess of its expected solubility is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath until equilibrium is reached. Preliminary tests are conducted to determine the time required to reach equilibrium.

-

After equilibration, the mixture is centrifuged to separate the undissolved portion from the aqueous solution.

-

A sample of the clear aqueous phase is carefully removed for analysis.

-

The concentration of the dissolved substance is quantified using a pre-calibrated analytical method.

-

Synthesis Protocol

This compound is synthesized via the catalytic hydrogenation of its alkyne precursor, 2,4,7,9-tetramethyl-5-decyne-4,7-diol. This reaction involves the saturation of the carbon-carbon triple bond to a single bond.

-

Reaction: Catalytic hydrogenation of 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

-

Reagents and Catalyst:

-

General Procedure:

-

The alkyne substrate is dissolved in a suitable solvent (e.g., ethanol) in a reaction vessel designed for hydrogenation (e.g., a Parr shaker or a flask equipped for balloon hydrogenation).

-

The catalyst (e.g., 5-10% Pd/C by weight relative to the substrate) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction, as Pd/C can be pyrophoric.[13]

-

The reaction vessel is sealed, and the inert atmosphere is replaced with hydrogen gas.

-

The mixture is agitated (stirred or shaken) at room temperature and a set hydrogen pressure (from atmospheric pressure using a balloon to higher pressures in an autoclave) until the reaction is complete, which can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.

-

Upon completion, the hydrogen atmosphere is replaced with an inert gas.

-

The reaction mixture is filtered through a pad of celite to remove the catalyst. Caution: The catalyst on the filter paper should not be allowed to dry as it can ignite in the presence of air.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by distillation or chromatography.

-

Mandatory Visualizations

Logical Relationship: Gemini Surfactant Action

The following diagram illustrates the mechanism of action for a Gemini surfactant like this compound at an air-water interface, leading to a significant reduction in surface tension.

Caption: Action of a Gemini surfactant at the air-water interface.

Experimental Workflow: Quality Control of Raw Material

This diagram outlines a typical workflow for the quality control of a raw material like this compound upon receipt for use in cosmetic or coating manufacturing.[6][10]

Caption: Quality control workflow for incoming raw materials.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Surfactant Analysis in Pharmaceuticals and Industrial Products [intertek.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. blog.hannainst.com [blog.hannainst.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. alfachemic.com [alfachemic.com]

- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

Molecular Weight of 2,4,7,9-Tetramethyldecane-4,7-diol

The molecular weight of 2,4,7,9-Tetramethyldecane-4,7-diol is approximately 230.39 g/mol . This is determined by its chemical structure and the atomic masses of its constituent elements.

Chemical Formula

The molecular formula for this compound is C₁₄H₃₀O₂.[1][2] This indicates that a single molecule of the compound contains 14 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights used for this calculation are:

The calculation is as follows: (14 × 12.011) + (30 × 1.008) + (2 × 15.999) = 230.392 u

This value is commonly expressed in grams per mole ( g/mol ) for macroscopic quantities.

Data Summary

The table below provides a detailed breakdown of the elemental composition and contribution to the total molecular weight of this compound.

| Element | Symbol | Atomic Count | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 30 | 1.008 | 30.240 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | C₁₄H₃₀O₂ | 46 | 230.392 |

References

- 1. chemnet.com [chemnet.com]

- 2. This compound | C14H30O2 | CID 225155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Isotopes Matter [isotopesmatter.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. byjus.com [byjus.com]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

A Technical Guide to the Spectroscopic Data of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol. Due to the limited availability of data for 2,4,7,9-Tetramethyldecane-4,7-diol, this document focuses on its unsaturated analogue, a compound with significant applications as a surfactant and antifoaming agent. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol provides a detailed fingerprint of its molecular structure. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The symmetry of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol simplifies its ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.0 | Doublet | 12H | -CH(C H₃)₂ |

| ~1.5 | Singlet | 6H | -C(OH)(C H₃)- |

| ~1.6 | Multiplet | 2H | -C H(CH₃)₂ |

| ~1.8 | Singlet | 4H | -C H₂- |

| ~2.0-4.0 | Broad Singlet | 2H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

| Chemical Shift (δ) ppm | Assignment |

| ~23.5 | -CH(C H₃)₂ |

| ~24.5 | -C H(CH₃)₂ |

| ~31.0 | -C(OH)(C H₃)- |

| ~51.0 | -C H₂- |

| ~65.0 | -C (OH)(CH₃)- |

| ~87.0 | -C≡C- |

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (Hydrogen-bonded) |

| 3000-2850 | Strong, Sharp | C-H stretch (aliphatic) |

| ~2250 | Weak | C≡C stretch (alkyne) |

| ~1150 | Medium | C-O stretch (tertiary alcohol) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Table 4: Mass Spectrometry Data for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 226 | Low | [M]⁺ (Molecular Ion) |

| 211 | Moderate | [M - CH₃]⁺ |

| 209 | High | [M - OH]⁺ |

| 169 | Moderate | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 151 | High | [M - C₄H₉ - H₂O]⁺ |

| 111 | Moderate | Fragmentation of the backbone |

| 109 | Moderate | Fragmentation of the backbone |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the protocols for the key experiments cited.

-

Sample Preparation:

-

Approximately 10-20 mg of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

-

For ¹³C NMR, a higher concentration of 50-100 mg was used to obtain a good signal-to-noise ratio.

-

The sample was gently agitated to ensure complete dissolution.

-

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

The spectrometer was locked onto the deuterium signal of the solvent.

-

Shimming was performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment was used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment was performed to simplify the spectrum to single lines for each unique carbon atom.

-

-

Sample Preparation (Thin Film Method):

-

A small amount of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol was dissolved in a volatile solvent (e.g., acetone or methylene chloride).

-

A drop of the resulting solution was placed onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

The solvent was allowed to evaporate, leaving a thin film of the solid sample on the plate.

-

-

Instrumentation and Data Acquisition:

-

The FT-IR spectrum was recorded using a Fourier-Transform Infrared Spectrometer.

-

A background spectrum of the clean, empty sample compartment was collected.

-

The salt plate with the sample film was placed in the sample holder.

-

The sample spectrum was recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum was presented in terms of transmittance or absorbance versus wavenumber.

-

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

A dilute solution of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in a volatile solvent (e.g., methanol or dichloromethane) was prepared.

-

The sample was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

In the ion source, the sample molecules were bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting positively charged fragments were accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separated the ions based on their mass-to-charge ratio (m/z).

-

The detector recorded the abundance of each ion, generating a mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2,4,7,9-Tetramethyl-5-decyne-4,7-diol.

Technical Guide: Physicochemical Properties of 2,4,7,9-Tetramethyldecane-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 2,4,7,9-tetramethyldecane-4,7-diol (CAS No: 17913-76-7). The information is intended to support research and development activities where this compound may be used as an excipient, surfactant, or in other formulation contexts. Due to a lack of extensive published quantitative solubility studies, this guide presents available qualitative data and outlines a general experimental protocol for determining the solubility of hydrophobic diols.

Physicochemical and Solubility Data

This compound is an organic compound characterized by a C14 aliphatic backbone with two hydroxyl groups and four methyl branches.[1] The presence of two hydroxyl groups provides some capacity for hydrogen bonding, while the long, branched alkyl chain imparts significant hydrophobic character, making it poorly soluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17913-76-7 | [2][3] |

| Molecular Formula | C₁₄H₃₀O₂ | [2][3][4] |

| Molecular Weight | 230.39 g/mol | [3][4] |

| Density | 0.901 g/cm³ | [2][4] |

| Boiling Point | 283.6 °C at 760 mmHg | [2][4] |

| Flash Point | 114.8 °C | [2][4] |

| Vapor Pressure | 0.000365 mmHg at 25 °C | [2] |

| LogP (Predicted) | 3.36 | [4] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Insoluble/Less Soluble | [1] |

| Polar Organic Solvents | Soluble | [1] |

Note: The search did not yield specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound. The information presented is qualitative. For comparison, the related compound 2,4,7,9-tetramethyl-5-decyne-4,7-diol is reported to be soluble in ethanol, acetone, and ethylene glycol.[5][6] A slight solubility in chloroform and methanol has also been noted for the decyne analogue.[7]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of a hydrophobic compound like this compound. This method, often referred to as the shake-flask method, is a standard approach for generating reliable solubility data.[8]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, propylene glycol, buffer solutions)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for the analytical method (HPLC or GC).

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined from kinetic solubility studies.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot using a syringe filter compatible with the solvent. Dilute the filtered sample as necessary and analyze it using the pre-calibrated HPLC or GC method to determine the concentration of the dissolved compound.

-

Data Reporting: The solubility is reported in units such as mg/mL, g/100 mL, or mol/L at the specified temperature.

Signaling Pathways and Biological Activity

A thorough review of the available literature did not yield any information suggesting that this compound is directly involved in specific biological signaling pathways relevant to drug development. Its primary applications appear to be in industrial formulations as a surfactant or anti-foaming agent.[6] The structurally related compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, has undergone some ecotoxicological evaluation, but these studies do not delineate specific molecular signaling pathways.[9] Therefore, at present, there are no signaling pathway diagrams to be provided for this compound. Professionals in drug development should consider its role primarily as an inactive excipient, though appropriate toxicological assessments are always warranted for any new formulation component.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chemnet.com [chemnet.com]

- 3. This compound | C14H30O2 | CID 225155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,7-Decanediol,2,4,7,9-tetramethyl- | CAS#:17913-76-7 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. vupinternational.com [vupinternational.com]

- 7. 126-86-3 CAS MSDS (2,4,7,9-Tetramethyl-5-decyne-4,7-diol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (Eco)toxicological effects of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) in zebrafish (Danio rerio) and permanent fish cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of 2,4,7,9-Tetramethyldecane-4,7-diol

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7,9-Tetramethyldecane-4,7-diol, more commonly known in the scientific literature as 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD), is a non-ionic surfactant with a wide range of industrial applications, including as a defoaming agent, wetting agent, and in the formulation of coatings, inks, and adhesives. Due to its widespread use, there is a growing need for sensitive and reliable analytical methods to detect and quantify this compound in various matrices, including environmental samples and biological fluids. This document provides detailed application notes and experimental protocols for the analysis of this compound using state-of-the-art analytical techniques.

Analytical Techniques

The primary analytical techniques for the detection and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) are valuable for structural elucidation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For this compound, GC-MS offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode.

Sample Preparation

A critical step in GC-MS analysis is the preparation of a clean sample extract in a volatile organic solvent.

-

Liquid Samples (e.g., Water): Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. For LLE, a water-immiscible solvent such as dichloromethane or hexane is used to extract the analyte from the aqueous phase. SPE offers a more efficient and automated alternative, often utilizing reversed-phase cartridges (e.g., C18) to retain the analyte, which is then eluted with a suitable organic solvent.

-

Solid Samples (e.g., Soil, Sediments): Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent (e.g., a mixture of hexane and acetone) is typically used to extract the analyte from the solid matrix. The resulting extract may require further cleanup using techniques like solid-phase extraction to remove interfering substances.

Below is a generalized workflow for sample preparation for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are required for specific applications and matrices.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless injection mode is recommended for trace analysis. Injector temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 50-350) for initial identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

-

Quantification: For quantitative analysis, a multi-point calibration curve should be prepared using standards of known concentrations. The use of an internal standard is recommended to correct for variations in sample preparation and injection.

Quantitative Data

While a comprehensive validation report for a specific matrix is not publicly available in the literature, a thermal desorption (TD)-GC-MS method has been reported with a limit of quantification (LOQ) for 2,4,7,9-tetramethyl-5-decyne-4,7-diol.[1]

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 2 ng/media | [1] |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of non-volatile and polar compounds in complex matrices. While methods for the parent compound are not extensively detailed in the literature, a validated UPLC-MS/MS method has been developed for its primary metabolite, monohydroxylated TMDD (1-OH-TMDD), in human urine.[2][3] This suggests that a similar approach could be adapted for the parent compound.

Sample Preparation

For aqueous samples, solid-phase extraction (SPE) is the preferred method for sample cleanup and concentration prior to UPLC-MS/MS analysis.

Experimental Protocol: UPLC-MS/MS Analysis (Adapted from Metabolite Method)

The following protocol is based on the analysis of the metabolite 1-OH-TMDD and would require optimization for the parent compound, this compound.

-

Instrumentation: An ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A gradient elution starting with a high aqueous content and increasing the organic phase percentage over the run to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor and product ion transitions for this compound would need to be determined.

-

-

Quantification: Isotope dilution using a stable isotope-labeled internal standard is the gold standard for accurate quantification by LC-MS/MS. A multi-point calibration curve should be used.

Quantitative Data for 1-OH-TMDD Metabolite in Urine

The validated method for the metabolite 1-OH-TMDD in human urine demonstrates the sensitivity of the UPLC-MS/MS approach.

| Parameter | Finding | Reference |

| Quantification Rate | 90% in 50 urine samples | [2][4] |

| Average Concentration | 0.19 ng/mL | [2][4] |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a powerful technique for the identification and structural elucidation of molecules. It provides information about the functional groups present in a compound. For this compound, FTIR can confirm the presence of hydroxyl (-OH) and aliphatic C-H groups.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR)-FTIR is a convenient technique that requires minimal sample preparation.

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of the molecule.

Expected Characteristic IR Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3600-3200 | Broad and strong, indicative of hydroxyl groups |

| C-H Stretch | ~2960-2850 | Sharp and strong, from methyl and methylene groups |

| C≡C Stretch | ~2260-2100 | Weak or absent due to symmetry in the decynediol structure |

| C-O Stretch | ~1150 | In the fingerprint region, corresponding to the tertiary alcohol |

Method Validation

Any analytical method developed for the quantification of this compound should be validated according to international guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose. Key validation parameters include:

-

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical flow for analytical method validation is depicted below.

Conclusion

The analytical methods described in this document provide a comprehensive framework for the detection and quantification of this compound. GC-MS and UPLC-MS/MS are powerful techniques capable of achieving the low detection limits required for environmental and biological monitoring. Proper sample preparation and method validation are crucial for obtaining accurate and reliable results. The provided protocols and workflows serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol - analysis - Analytice [analytice.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of a specific metabolite for the non-ionic surfactant 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human metabolism and excretion kinetics of the surfactant 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) after oral and dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) in Environmental and Biological Samples

Introduction

This application note details the analytical methodologies for the quantitative analysis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD), a non-ionic surfactant and defoaming agent. While the initial request specified 2,4,7,9-tetramethyldecane-4,7-diol, the available scientific literature predominantly focuses on the quantification of its unsaturated analogue, TMDD (CAS No. 126-86-3), which is of greater commercial and environmental relevance.[1][2][3][4] This document provides protocols for the determination of TMDD in various matrices using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of TMDD and its primary metabolite, 1-OH-TMDD, in different sample types.

Table 1: Quantification of TMDD in Environmental Samples

| Analyte | Matrix | Analytical Method | Limit of Quantification (LOQ) | Concentration Range | Reference |

| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) | Wastewater Influent | UPLC-MS/MS | - | 134 ng/L to 5846 ng/L | [1] |

| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) | Wastewater Effluent | UPLC-MS/MS | [1] | ||

| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) | Air | TD/GC-MS | 2 ng / Media | - | [5] |

Table 2: Quantification of TMDD Metabolite in Human Urine

| Analyte | Matrix | Analytical Method | Quantification Rate | Average Concentration | Reference |

| 1-OH-TMDD (Monohydroxylated TMDD) | Human Urine | UPLC-MS/MS | 90% | 0.19 ng/mL (0.97 nmol/g creatinine) | [1][6] |

Experimental Protocols

1. Quantification of TMDD in Air Samples by TD/GC-MS

This protocol is based on the thermal desorption-gas chromatography-mass spectrometry (TD/GC-MS) method.[5]

a. Sample Collection:

-

Air samples are collected using specialized sorbent tubes.

-

A known volume of air is drawn through the tubes at a controlled flow rate.

b. Instrumentation:

-

Thermal Desorption System

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

c. GC-MS Conditions:

-

(Specific column, temperature program, and MS parameters would be optimized based on the instrument and specific laboratory conditions. These details are noted as "Inhouse" in the reference).[5]

d. Quantification:

-

Quantification is achieved by creating a calibration curve using certified standards of TMDD.

-

The limit of quantification (LOQ) is reported as 2 ng per media for a 2 L air sample.[5]

2. Quantification of 1-OH-TMDD in Human Urine by UPLC-MS/MS

This protocol describes a validated method for the determination of the main urinary metabolite of TMDD, monohydroxylated TMDD (1-OH-TMDD).[1][7]

a. Sample Preparation:

-

Spike 1 mL of urine with 10 µL of the internal standard (IS), D3-1-OH-TMDD (100 ng/mL in methanol).[1]

-

Perform enzymatic hydrolysis of potential metabolite conjugates using ß-glucuronidase.[1][7]

-

Proceed with a simple clean-up procedure (details not specified in the provided search results, but likely involves protein precipitation or solid-phase extraction).

b. Instrumentation:

-

Ultra-Performance Liquid Chromatograph (UPLC)

-

Tandem Mass Spectrometer (MS/MS)

c. UPLC-MS/MS Conditions:

-

(Specific column, mobile phases, gradient, and MS/MS transition parameters would be as described in the cited literature by Roegner et al., 2023).[1]

d. Quantification:

-

Quantification is performed using an isotope dilution method with D3-1-OH-TMDD as the internal standard.[1][7]

-

A calibration curve is generated by analyzing standards of known concentrations.

Visualizations

Caption: Workflow for TMDD quantification in air by TD/GC-MS.

Caption: Workflow for 1-OH-TMDD quantification in urine by UPLC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 126-86-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol - analysis - Analytice [analytice.com]

- 6. Human metabolism and excretion kinetics of the surfactant 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) after oral and dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of a specific metabolite for the non-ionic surfactant 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in Coatings

Introduction

These application notes provide a comprehensive overview of the use of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), a nonionic Gemini surfactant, in the formulation of water-based coatings. TMDD offers a unique combination of performance benefits, acting as a multifunctional additive that enhances wetting, controls foam, and improves overall coating performance. Its distinct molecular structure, characterized by a central triple bond and symmetrically placed hydroxyl and methyl groups, is key to its functionality. This document is intended for researchers, scientists, and formulation chemists in the coatings industry.

Core Functions and Applications

2,4,7,9-Tetramethyl-5-decyne-4,7-diol is a versatile additive primarily used in water-borne coatings and inks.[1][2] Its molecular structure provides a unique combination of hydrophilic and hydrophobic characteristics, enabling it to function as both a wetting agent and a defoamer.[3][4]

Primary Functions:

-

Wetting Agent: TMDD significantly reduces the dynamic surface tension of water-based systems.[5] This allows the coating to spread more effectively over various substrates, including those with low surface energy, ensuring uniform coverage and preventing surface defects such as cratering and fish eyes.[4][5]

-

Defoamer/Anti-foaming Agent: Its unique structure disrupts the stability of foam lamellae, leading to the collapse of bubbles.[4] This is crucial during the manufacturing, packaging, and application of coatings, where entrapped air can lead to surface imperfections and reduced protective properties.[1][4] Unlike some traditional defoamers, TMDD is less likely to cause surface defects like fisheyes or crawling.[4]

-

Dispersing Aid: By wetting the surface of pigments and fillers, TMDD facilitates their dispersion within the coating formulation, contributing to better color development and stability.

Typical Applications: TMDD is suitable for a wide range of water-borne coatings, including:

Quantitative Performance Data

The following tables summarize the typical performance data of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol in coating formulations. The actual performance may vary depending on the specific formulation and substrate.

Table 1: Surface Tension Reduction

| Concentration (wt%) | Static Surface Tension (mN/m) | Dynamic Surface Tension (mN/m at 6 bubbles/sec) |

| 0.1 | 35.2 | 38.5 |

| 0.5 | 32.8 | 34.1 |

| 1.0 | 32.1 | 33.2 |

Data is indicative and may vary based on the test method and formulation.

Table 2: Defoaming Performance (Ross-Miles Method)

| Additive | Concentration (wt%) | Initial Foam Height (mm) | Foam Height after 5 min (mm) |

| Blank (No Additive) | 0 | 150 | 135 |

| TMDD | 0.2 | 30 | 5 |

| TMDD | 0.5 | 15 | 0 |

Table 3: Contact Angle on a Low-Energy Substrate (Polypropylene)